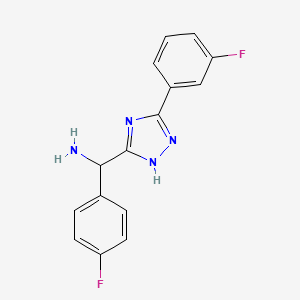

(4-Fluorophenyl)(5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Fluorphenyl)(5-(3-Fluorphenyl)-1H-1,2,4-triazol-3-yl)methanamin ist eine chemische Verbindung, die einen Triazolring aufweist, der mit Fluorphenylgruppen substituiert ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-Fluorphenyl)(5-(3-Fluorphenyl)-1H-1,2,4-triazol-3-yl)methanamin umfasst typischerweise die Bildung des Triazolrings, gefolgt von der Einführung von Fluorphenylgruppen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Zum Beispiel kann die Reaktion zwischen 4-Fluorbenzaldehyd und 3-Fluorbenzylamin durch eine Base katalysiert werden, um den Triazolring zu bilden .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und Prinzipien der grünen Chemie umfassen, um die Effizienz und Nachhaltigkeit zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of fluorophenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluorobenzaldehyde and 3-fluorobenzylamine can be catalyzed by a base to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Reaktionstypen

(4-Fluorphenyl)(5-(3-Fluorphenyl)-1H-1,2,4-triazol-3-yl)methanamin kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Amin-Derivate liefern.

Substitution: Halogenatome in den Fluorphenylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und Lösungsmittel, um die gewünschten Umwandlungen zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Fluorphenyloxid liefern, während Reduktion Fluorphenylamin erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (4-Fluorphenyl)(5-(3-Fluorphenyl)-1H-1,2,4-triazol-3-yl)methanamin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Schaffung verschiedener chemischer Bibliotheken für die Wirkstoffforschung und Materialwissenschaften .

Biologie und Medizin

Sein Triazolring und seine Fluorphenylgruppen sind dafür bekannt, mit verschiedenen biologischen Zielstrukturen zu interagieren, was es zu einem Kandidaten für die Entwicklung therapeutischer Wirkstoffe macht .

Industrie

In der Industrie kann die Verbindung aufgrund ihrer Stabilität und funktionellen Eigenschaften bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Beschichtungen verwendet werden .

Wirkmechanismus

Der Wirkmechanismus von (4-Fluorphenyl)(5-(3-Fluorphenyl)-1H-1,2,4-triazol-3-yl)methanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Triazolring kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die Fluorphenylgruppen verbessern die Bindungsaffinität und Spezifität der Verbindung, was zu ihren biologischen Wirkungen führt .

Wirkmechanismus

The mechanism of action of (4-Fluorophenyl)(5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl groups enhance the compound’s binding affinity and specificity, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Triazolderivate mit Fluorphenylsubstitutionen, wie z. B.:

- (4-Fluorphenyl)(1H-1,2,4-triazol-3-yl)methanamin

- (3-Fluorphenyl)(1H-1,2,4-triazol-3-yl)methanamin

Einzigartigkeit

Was (4-Fluorphenyl)(5-(3-Fluorphenyl)-1H-1,2,4-triazol-3-yl)methanamin auszeichnet, ist die spezifische Positionierung der Fluorphenylgruppen, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese einzigartige Struktur kann in Bezug auf Selektivität und Wirksamkeit in verschiedenen Anwendungen Vorteile bieten .

Eigenschaften

Molekularformel |

C15H12F2N4 |

|---|---|

Molekulargewicht |

286.28 g/mol |

IUPAC-Name |

(4-fluorophenyl)-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |

InChI |

InChI=1S/C15H12F2N4/c16-11-6-4-9(5-7-11)13(18)15-19-14(20-21-15)10-2-1-3-12(17)8-10/h1-8,13H,18H2,(H,19,20,21) |

InChI-Schlüssel |

FGVZSQWDIIEMNI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)F)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12117049.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)

![N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B12117067.png)

![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)

![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)

![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)

![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)

![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)